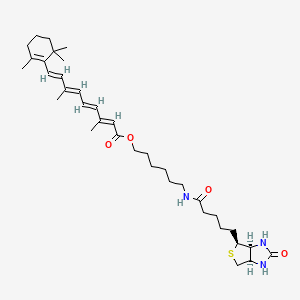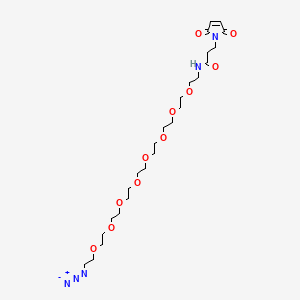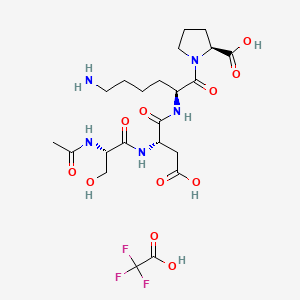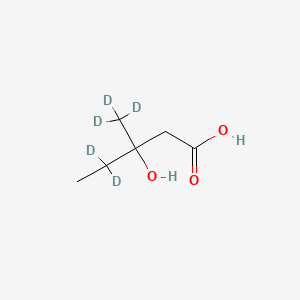
Drospirenone-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drospirenone-d4-1, also known as Dihydrospirorenone-d4-1, is a deuterium-labeled version of Drospirenone. Drospirenone is a synthetic progestin commonly used in oral contraceptive pills. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Drospirenone-d4-1 involves the incorporation of deuterium atoms into the Drospirenone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product. The industrial production methods are designed to meet the stringent requirements of pharmaceutical research and development .
Analyse Des Réactions Chimiques
Types of Reactions
Drospirenone-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form its corresponding alcohol or hydrocarbon derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketone or carboxylic acid derivatives, while reduction can produce alcohol or hydrocarbon derivatives .
Applications De Recherche Scientifique
Drospirenone-d4-1 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a tracer in studies involving the synthesis and characterization of Drospirenone and its derivatives.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Drospirenone.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the absorption, distribution, metabolism, and excretion of Drospirenone.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Drospirenone
Mécanisme D'action
Drospirenone-d4-1, like Drospirenone, exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of follicle-stimulating hormone and luteinizing hormone, thereby preventing ovulation. Additionally, Drospirenone has anti-mineralocorticoid and anti-androgenic properties, which contribute to its effects on water retention and acne reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spironolactone: A synthetic steroid with similar anti-mineralocorticoid properties.
Progesterone: The natural hormone that Drospirenone mimics in its action.
Ethinyl Estradiol: Often combined with Drospirenone in oral contraceptive formulations.
Uniqueness
Drospirenone-d4-1 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic stability and pathways of Drospirenone .
Propriétés
Formule moléculaire |
C24H30O3 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2 |
Clé InChI |
METQSPRSQINEEU-AJJTXNBQSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H] |
SMILES canonique |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


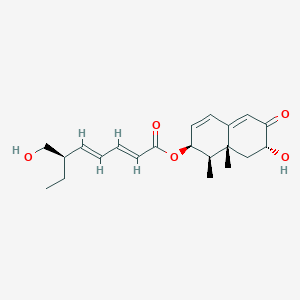
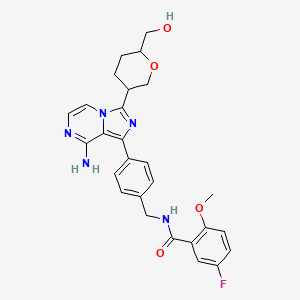

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)



![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
